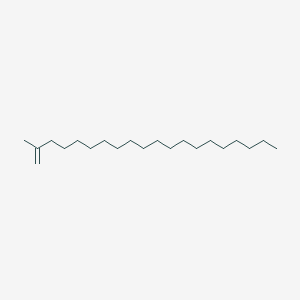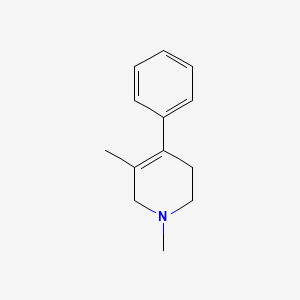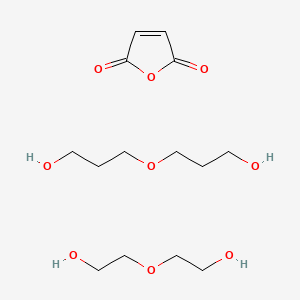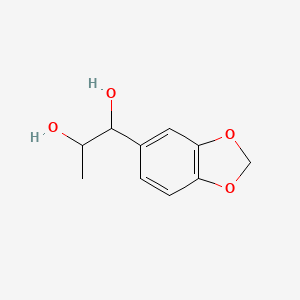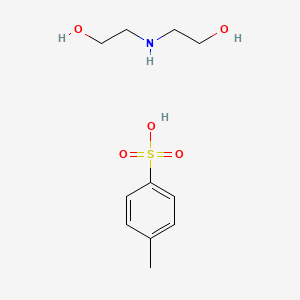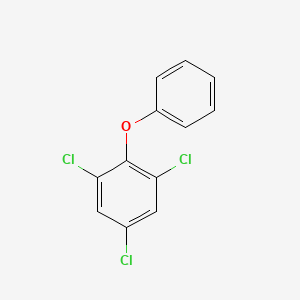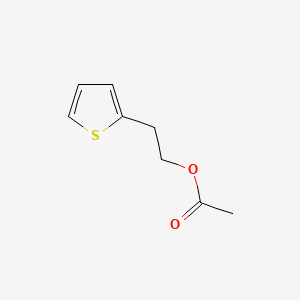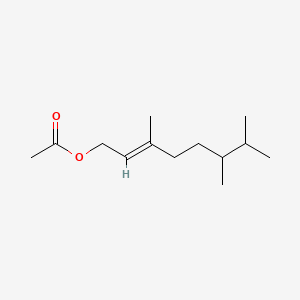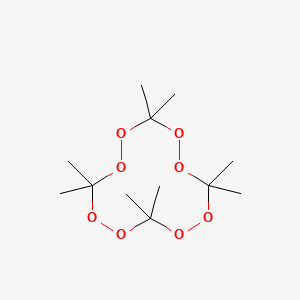
Inosine, 2',3'-dideoxy-3'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine, 2’,3’-dideoxy-3’-fluoro-: is a synthetic nucleoside analog It is structurally similar to inosine but with modifications at the 2’ and 3’ positions of the ribose sugar, where hydrogen atoms replace the hydroxyl groups, and a fluorine atom is introduced at the 3’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with inosine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 5’ and 3’ positions are protected using tert-butyldimethylsilyl chloride in the presence of imidazole.
Fluorination: The protected inosine is then subjected to fluorination at the 3’ position using diethylaminosulfur trifluoride (DAST).
Deprotection: The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Purification: The final product is purified using column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the above-mentioned steps with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Inosine, 2’,3’-dideoxy-3’-fluoro- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of inosine.
Reduction: Reduced forms of inosine.
Substitution: Substituted inosine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of other nucleoside analogs.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its role in modulating biological pathways involving nucleosides.
- Used in studies related to nucleic acid metabolism and repair mechanisms.
Medicine:
- Explored as a potential antiviral agent, particularly against HIV.
- Studied for its effects on viral replication and inhibition of reverse transcriptase.
Industry:
- Used in the development of antiviral drugs.
- Potential applications in the synthesis of modified nucleotides for research and therapeutic purposes .
Mecanismo De Acción
Mechanism: Inosine, 2’,3’-dideoxy-3’-fluoro- acts as a nucleoside reverse transcriptase inhibitor (NRTI). It is incorporated into the viral DNA by reverse transcriptase, leading to chain termination. This prevents the elongation of the viral DNA, thereby inhibiting viral replication .
Molecular Targets and Pathways:
Target: Reverse transcriptase enzyme.
Pathway: Inhibition of viral DNA synthesis by chain termination.
Comparación Con Compuestos Similares
2’,3’-Dideoxyinosine: Another nucleoside analog used as an antiviral agent.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: A fluorinated pyrimidine nucleoside analog with antiviral properties.
2’,3’-Dideoxy-3’-fluorouridine: A fluorinated uridine analog studied for its antiviral activity.
Uniqueness:
- The presence of a fluorine atom at the 3’ position enhances the compound’s stability and resistance to enzymatic degradation.
- Its unique structure allows for selective inhibition of viral reverse transcriptase, making it a potent antiviral agent .
Propiedades
Número CAS |
121353-84-2 |
|---|---|
Fórmula molecular |
C10H11FN4O3 |
Peso molecular |
254.22 g/mol |
Nombre IUPAC |
9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2H2,(H,12,13,17)/t5-,6+,7+/m0/s1 |
Clave InChI |
CNSPPTKGHNYALQ-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)F |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




